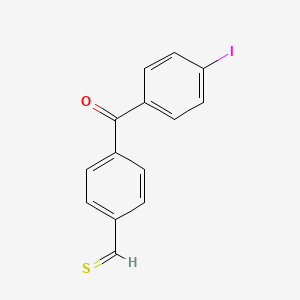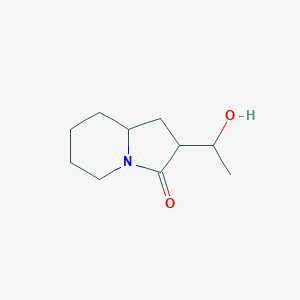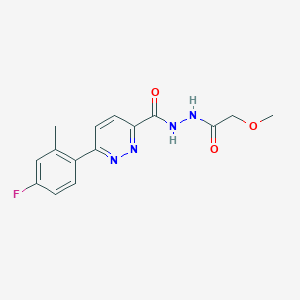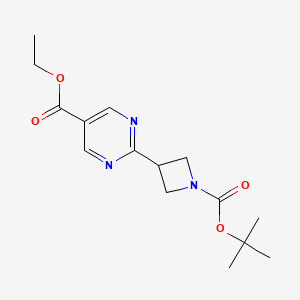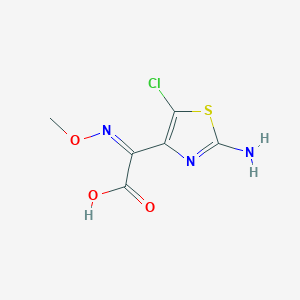
(Z)-2-(2-amino-5-chlorothiazol-4-yl)-2-(methoxyimino)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(2-amino-5-chlorothiazol-4-yl)-2-(methoxyimino)acetic acid is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, an amino group, a chlorine atom, and a methoxyimino group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-(2-amino-5-chlorothiazol-4-yl)-2-(methoxyimino)acetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as 2-aminothiophenol and α-haloketones, under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination of the thiazole ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Methoxyimino Group: The methoxyimino group can be introduced by reacting the corresponding oxime with methanol in the presence of an acid catalyst.
Formation of the Acetic Acid Moiety:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the methoxyimino group, converting it to the corresponding amine.
Substitution: The chlorine atom on the thiazole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base.
Major Products Formed:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
(Z)-2-(2-amino-5-chlorothiazol-4-yl)-2-(methoxyimino)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of (Z)-2-(2-amino-5-chlorothiazol-4-yl)-2-(methoxyimino)acetic acid depends on its specific biological target. For example, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell wall synthesis. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways involved can vary based on the specific application and biological context.
Comparaison Avec Des Composés Similaires
(Z)-2-(2-amino-5-bromothiazol-4-yl)-2-(methoxyimino)acetic acid: Similar structure with a bromine atom instead of chlorine.
(Z)-2-(2-amino-5-fluorothiazol-4-yl)-2-(methoxyimino)acetic acid: Similar structure with a fluorine atom instead of chlorine.
(Z)-2-(2-amino-5-methylthiazol-4-yl)-2-(methoxyimino)acetic acid: Similar structure with a methyl group instead of chlorine.
Uniqueness: (Z)-2-(2-amino-5-chlorothiazol-4-yl)-2-(methoxyimino)acetic acid is unique due to the presence of the chlorine atom, which can influence its reactivity, biological activity, and physicochemical properties. The chlorine atom can participate in various chemical reactions, such as nucleophilic substitution, and can also affect the compound’s lipophilicity and ability to interact with biological targets.
Propriétés
Numéro CAS |
71445-30-2 |
|---|---|
Formule moléculaire |
C6H6ClN3O3S |
Poids moléculaire |
235.65 g/mol |
Nom IUPAC |
(2Z)-2-(2-amino-5-chloro-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid |
InChI |
InChI=1S/C6H6ClN3O3S/c1-13-10-3(5(11)12)2-4(7)14-6(8)9-2/h1H3,(H2,8,9)(H,11,12)/b10-3- |
Clé InChI |
KREURDNASOOIGJ-KMKOMSMNSA-N |
SMILES isomérique |
CO/N=C(/C1=C(SC(=N1)N)Cl)\C(=O)O |
SMILES canonique |
CON=C(C1=C(SC(=N1)N)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


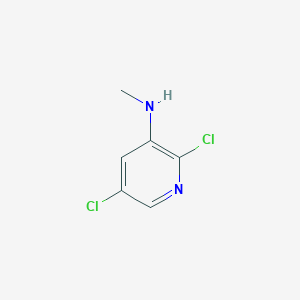
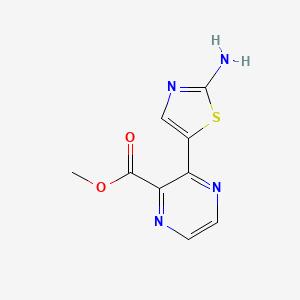
![2-Sulfamoyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13091679.png)

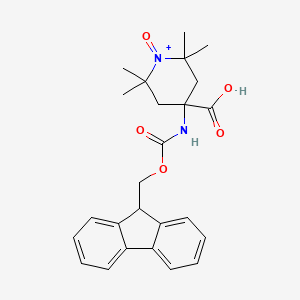

![{1-[(2-Hydroxyethyl)sulfanyl]-2H-isoindol-2-yl}acetic acid](/img/structure/B13091699.png)
![[(2R)-1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]oxypropan-2-yl] 2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B13091704.png)
![trans-1-tert-Butyl 4-ethyl 2'-chloro-7',8'-dihydro-6'H-spiro[pyrrolidine-3,5'-quinoline]-1,4-dicarboxylate](/img/structure/B13091710.png)
![6-Amino-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13091718.png)
